molecular formula C16H18N2O3 B2498865 Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate CAS No. 478041-10-0

Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Cat. No.: B2498865
CAS No.: 478041-10-0
M. Wt: 286.331
InChI Key: DTYOQSJKFKKFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Scientific Research Applications

Quinoxaline Derivatives and Coupling Reactions

  • Quinoxaline derivatives, including Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate, are studied for their ability to undergo various coupling reactions. A study demonstrated that quinoxalin-2-one reacts with ethyl acetoacetate under acid catalysis to form specific quinoxaline derivatives, emphasizing the synthetic versatility of quinoxalines in organic chemistry (Azev et al., 2022).

Inhibition Efficiency in Corrosion Studies

  • Quinoxaline compounds, including derivatives similar to this compound, have been studied for their effectiveness as corrosion inhibitors. Quantum chemical calculations were conducted to understand the relationship between molecular structure and inhibition efficiency, indicating potential applications in materials science (Zarrouk et al., 2014).

Synthesis of Novel Quinoxaline Derivatives

  • Research on the synthesis of novel quinoxaline derivatives, including this compound, has shown potential applications in the development of antiviral agents. This underscores the role of these compounds in medicinal chemistry and pharmaceutical research (Elzahabi, 2017).

Application in Dye Synthesis

  • Ethyl quinoxalin-3(4H)-on-2-ylacetate, a related compound, has been used to synthesize novel brilliant quinoxalin-2-yl styryl dyes. These dyes were applied to polyester fibers, demonstrating the application of quinoxaline derivatives in the textile industry (Rangnekar et al., 1999).

Insights into Molecular Structure and Inhibitor Potency

  • Studies have been conducted on quinoxaline derivatives to understand their crystal structure and potential as inhibitors for specific enzymes, such as c-Jun N-terminal kinases. This research can provide insights into the development of new therapeutic agents (Abad et al., 2020).

Properties

IUPAC Name

ethyl 2-[4-(cyclopropylmethyl)-3-oxoquinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-21-15(19)9-13-16(20)18(10-11-7-8-11)14-6-4-3-5-12(14)17-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYOQSJKFKKFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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